![molecular formula C12H14N4O2 B2890844 N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034451-84-6](/img/structure/B2890844.png)
N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential . Benzo[d]imidazole is another important heterocyclic moiety that is part of many biologically active compounds.
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use .科学的研究の応用
Antitumor Applications
Research on imidazotetrazinones, a class closely related to the compound of interest, has focused on their synthesis and evaluation as antitumor agents. For example, the study on the synthesis of novel imidazotetrazinones aimed to probe the mode of action of the antitumor drug temozolomide. Despite not finding compounds more cytotoxic than the lead structures, such research highlights the ongoing effort to design molecules with potential antitumor properties by exploring different substituents and molecular frameworks (Clark et al., 1995).
Corrosion Inhibition
Another application of complex heterocyclic compounds is in the field of corrosion inhibition. Carbohydrate compounds with imidazole groups have been synthesized and shown to be efficient corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of heterocyclic compounds in protecting materials against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Bioactivation Pathways
Research into the biotransformation of isoxazole rings, closely related to the compound , has unveiled novel bioactivation pathways. Such studies are vital for understanding the metabolic fate of these compounds in biological systems, which is essential for drug design and environmental toxicology (Yu et al., 2011).
Structure-Activity Relationships
The development of benzodiazepine receptor ligands has also benefitted from the synthesis of fused imidazopyridines, demonstrating how modifications in the heterocyclic systems can lead to compounds with high binding affinity and specific pharmacological activities. This research underscores the importance of structural modifications in discovering new therapeutic agents (Takada et al., 1996).
将来の方向性
作用機序
Target of Action
The compound, also known as Fluralaner , primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABA A receptors) and L-glutamate-gated chloride channels (GluCls) . These receptors play a crucial role in the nervous system of arthropods, making them an effective target for insecticides and acaricides .
Mode of Action
Fluralaner inhibits the GABA A receptors and GluCls . By inhibiting these receptors, it disrupts the normal functioning of the nervous system in arthropods, leading to their paralysis and death . The potency of Fluralaner is comparable to fipronil, a related GABA-antagonist insecticide and acaricide .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system in arthropods by inhibiting gaba a receptors and glucls . This disruption leads to paralysis and death of the arthropods .
Pharmacokinetics
Following oral administration, Fluralaner is readily absorbed, reaching maximum plasma concentrations within one day . Food enhances the absorption . Fluralaner is systemically distributed and reaches the highest concentrations in fat, followed by liver, kidney, and muscle . The prolonged persistence and slow elimination from plasma (half-life = 12 days) and the lack of extensive metabolism provide effective concentrations of Fluralaner for the duration of the inter-dosing interval . The major route of elimination is the excretion of unchanged Fluralaner in feces (~90% of the dose). Renal clearance is the minor route of elimination .
Result of Action
The primary result of Fluralaner’s action is the paralysis and subsequent death of arthropods . This is achieved through the inhibition of GABA A receptors and GluCls, which disrupts the normal functioning of the arthropod’s nervous system .
Action Environment
The efficacy and stability of Fluralaner can be influenced by various environmental factors. For instance, food enhances the absorption of Fluralaner, suggesting that the compound’s action may be more effective when administered with food . Additionally, the compound’s systemic distribution and slow elimination suggest that its action may be prolonged in environments that delay its excretion .
特性
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(17)15-11-4-5-18-16-11/h4-5,8H,2-3,6H2,1H3,(H,13,14)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXRTAYJKXCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
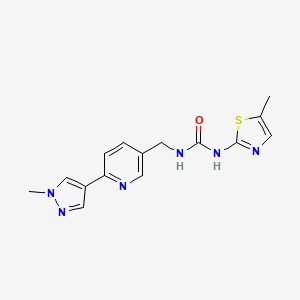
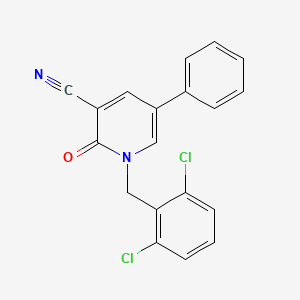
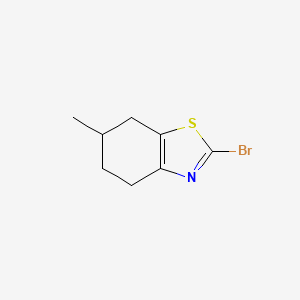
![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
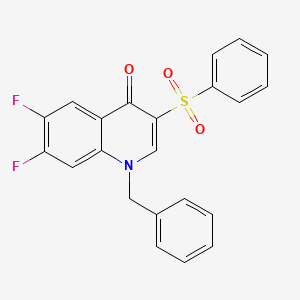
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
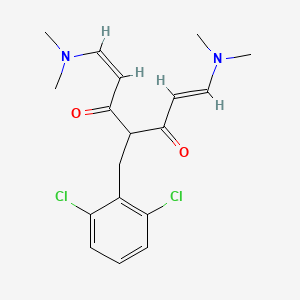
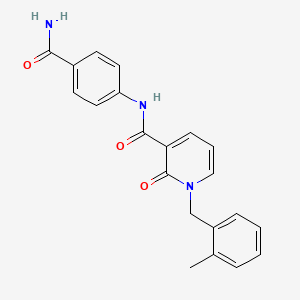
![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)